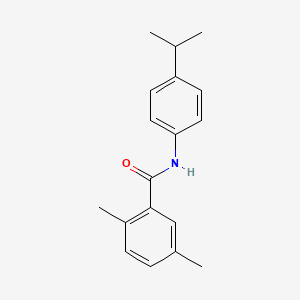![molecular formula C18H12N2OS B5718114 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one, also known as QBM, is a synthetic compound that has gained attention in scientific research due to its potential biomedical applications. QBM belongs to the class of benzothiophene derivatives and has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
作用机制
The mechanism of action of 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also exhibits potent anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for biomedical applications. However, there are also limitations for lab experiments involving 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. In addition, 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has not been extensively studied for its toxicity and pharmacokinetics, which are important factors for drug development.
未来方向
There are several future directions for research involving 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to elucidate its mechanism of action and pharmacokinetics, which are important factors for drug development.
合成方法
The synthesis of 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one involves the condensation reaction of 2-aminobenzothiophene and 8-hydroxyquinoline-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol, for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one in high yield and purity.
科学研究应用
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been extensively studied for its potential biomedical applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(quinolin-8-yliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18-13-7-1-2-9-15(13)22-16(18)11-20-14-8-3-5-12-6-4-10-19-17(12)14/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCISLJBVNPREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)








![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)